3'-Méthoxydaidzin

Vue d'ensemble

Description

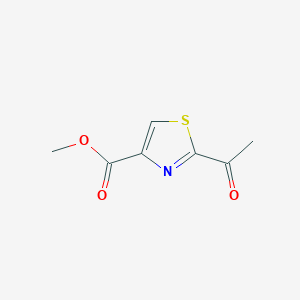

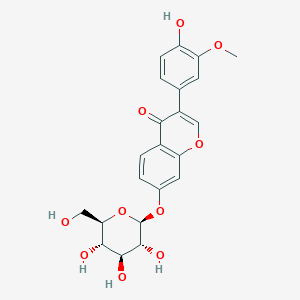

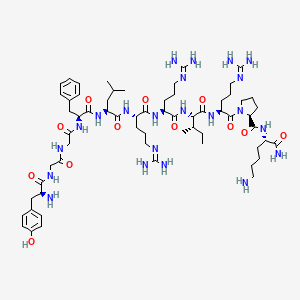

3’-Methoxydaidzin: is a naturally occurring isoflavone glycoside found in the roots of Pueraria lobata, commonly known as kudzu. This compound is a derivative of daidzin, where a methoxy group is attached to the 3’ position of the daidzin molecule. Isoflavones like 3’-Methoxydaidzin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Applications De Recherche Scientifique

Chemistry: 3’-Methoxydaidzin is used as a reference compound in the study of isoflavone metabolism and biosynthesis. It serves as a model compound for understanding the glycosylation and methylation processes in plants .

Biology: In biological research, 3’-Methoxydaidzin is studied for its potential health benefits. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. These properties make it a candidate for developing therapeutic agents .

Medicine: 3’-Methoxydaidzin has been investigated for its potential use in treating various diseases, including cardiovascular diseases, diabetes, and cancer. Its ability to modulate key signaling pathways and molecular targets makes it a promising compound for drug development .

Industry: In the cosmetic industry, 3’-Methoxydaidzin is explored for its skin regeneration and anti-aging properties. It is used in formulations aimed at improving skin health and appearance .

Mécanisme D'action

Target of Action

3’-Methoxydaidzin is a flavonoid compound isolated from the leaves of Ilex cornuta . It has been found to have antioxidation activity , suggesting that it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress as its primary targets.

Mode of Action

It may also interact with enzymes involved in oxidative stress, potentially inhibiting their activity and reducing the level of oxidative stress within the cell .

Biochemical Pathways

3’-Methoxydaidzin is thought to be involved in the oxidative stress pathway. By interacting with ROS and potentially inhibiting enzymes involved in oxidative stress, it can reduce the level of oxidative stress within the cell. This can have downstream effects on various cellular processes, including cell signaling, gene expression, and cell survival .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters in the gut .

Result of Action

The primary result of 3’-Methoxydaidzin’s action is a reduction in oxidative stress within the cell. This can protect the cell from damage and potentially influence various cellular processes, including cell signaling, gene expression, and cell survival .

Action Environment

The action of 3’-Methoxydaidzin can be influenced by various environmental factors. For example, its absorption and bioavailability can be affected by the pH of the gut, the presence of other compounds in the diet, and the individual’s gut microbiota. Its stability and efficacy can also be influenced by factors such as temperature and light .

Analyse Biochimique

Biochemical Properties

3’-Methoxydaidzin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the main protease and spike protein of SARS-CoV-2 . The binding affinity of 3’-Methoxydaidzin to these proteins suggests its potential as an antiviral agent. Additionally, it interacts with enzymes involved in antioxidation processes, contributing to its neuroprotective effects .

Cellular Effects

3’-Methoxydaidzin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in silico studies have demonstrated its potential to inhibit virus infection by blocking the spike protein of SARS-CoV-2 . This compound also exhibits antioxidation activity, which can protect cells from oxidative stress and related damage .

Molecular Mechanism

The molecular mechanism of 3’-Methoxydaidzin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the main protease and spike protein of SARS-CoV-2, inhibiting their activity and preventing viral replication . Additionally, its antioxidation properties are mediated through interactions with enzymes that neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Methoxydaidzin have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3’-Methoxydaidzin remains stable under specific storage conditions, but its activity may decrease over time if not stored properly . Long-term exposure to 3’-Methoxydaidzin in in vitro and in vivo studies has demonstrated sustained antioxidation and neuroprotective effects .

Dosage Effects in Animal Models

The effects of 3’-Methoxydaidzin vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antioxidation activities without significant adverse effects . At higher doses, there may be potential toxic effects, although specific studies on toxicity thresholds are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3’-Methoxydaidzin is involved in several metabolic pathways, including those related to antioxidation and neuroprotection. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in neutralizing reactive oxygen species . These interactions help maintain cellular homeostasis and protect against oxidative stress.

Transport and Distribution

Within cells and tissues, 3’-Methoxydaidzin is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

3’-Methoxydaidzin exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in antioxidation and neuroprotection, as it needs to be present in areas where reactive oxygen species are generated.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxydaidzin typically involves the glycosylation of 3’-methoxydaidzein. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a sugar moiety to the aglycone (3’-methoxydaidzein) under mild conditions .

Industrial Production Methods: Industrial production of 3’-Methoxydaidzin often involves extraction from natural sources, such as the roots of Pueraria lobata. A general gas-assisted three-liquid-phase extraction method has been developed for the separation and concentration of 3’-Methoxydaidzin from puerariae extract . This method allows for efficient extraction and purification of the compound on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Methoxydaidzin can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 3’-methoxydaidzein and glucose.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3’-Methoxydaidzein and glucose.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Daidzin: The parent compound of 3’-Methoxydaidzin, lacking the methoxy group at the 3’ position.

Puerarin: Another isoflavone glycoside found in Pueraria lobata, with a glucose moiety attached at a different position.

Genistin: An isoflavone glycoside similar to daidzin but derived from genistein instead of daidzein.

Uniqueness: 3’-Methoxydaidzin is unique due to the presence of the methoxy group at the 3’ position, which can influence its biological activity and pharmacokinetic properties. This structural modification can enhance its antioxidant and anti-inflammatory effects compared to its parent compound, daidzin .

Propriétés

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHRXECKTMWGSX-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)

![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)